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molecular formula C5H4BrN B571381 3-Bromopyridine-D4 CAS No. 66148-14-9

3-Bromopyridine-D4

Cat. No. B571381
M. Wt: 162.022
InChI Key: NYPYPOZNGOXYSU-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

In a 100 ml RBF, 3-bromopyridine (1.220 mL, 12.66 mmol) was taken in xylenes (20 mL). To this was added tris(dibenzylideneacetone)dipalladium(0) (0.232 g, 0.25 mmol), tri-t-butylphosphine (10%wt in Hexane) (1.281 g, 0.63 mmol) and sodium tert-butoxide (1.825 g, 18.99 mmol). Then piperazine (6.54 g, 75.95 mmol) was added to RM and the RM was then heated at 130 °C for 5 hrs. The reaction was monitored by LCMS. It did not show formation of product. The RM was discarded.
Quantity
0.019 mol
Type
reagent
Reaction Step One
Quantity
0.02 L
Type
solvent
Reaction Step Two
Quantity
0.076 mol
Type
reactant
Reaction Step Three
Quantity
0.0127 mol
Type
reactant
Reaction Step Four
Quantity
0.000633 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
163
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.019 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.02 L
Type
solvent
Smiles
CC1=CC=C(C=C1)C
Step Three
Name
Quantity
0.076 mol
Type
reactant
Smiles
C1CNCCN1
Step Four
Name
Quantity
0.0127 mol
Type
reactant
Smiles
C1=CC(=CN=C1)Br
Step Five
Name
Quantity
0.000633 mol
Type
catalyst
Smiles
CC(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
0.000253 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CN(CCN1)C2=CN=CC=C2
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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